Ethyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-21-14(19)12-11(8-16)17-15(20)18-13(12)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMKNLQZOXNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : C15H17ClN2O3
- Molecular Weight : 308.76 g/mol
- CAS Number : 263157-07-9
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In a study assessing radical scavenging activity, the compound demonstrated an IC50 value in the range of 6.261 to 2358 µM, indicating moderate to good antioxidant potential compared to standard antioxidants .
2. Anti-Diabetic Activity
The compound has also been evaluated for its inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for alpha-amylase inhibition ranged from 6.539 to 11.27 µM across various derivatives studied, suggesting that this compound may be beneficial in managing diabetes by slowing carbohydrate absorption .
3. Cytotoxicity Against Cancer Cell Lines
Cytotoxicity studies against HepG2 liver cancer cells revealed that some derivatives of tetrahydropyrimidines possess significant cytotoxic effects. The IC50 values for these compounds ranged from 5.351 to 18.69 µg/mL, indicating their potential as anti-cancer agents . Specifically, compounds with halogen substitutions showed enhanced activity, which is attributed to their electronic properties affecting cell interaction.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be rationalized through its structure:
| Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Para-fluoro | Highest radical scavenging | 6.261 |
| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |
| Meta-fluoro | Highest cytotoxicity | Variable |
This table summarizes the influence of different substituents on the biological activities of related compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of tetrahydropyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The results indicated that the introduction of halogen groups significantly enhanced both antioxidant and enzyme inhibitory activities .
- Cytotoxicity Assessment : Another research effort highlighted the cytotoxic effects of these compounds against cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound possess significant antioxidant properties. Studies evaluating radical scavenging activity have shown IC50 values ranging from 6.261 to 2358 µM, suggesting moderate to good antioxidant potential compared to standard antioxidants. The compound has also been evaluated for its inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate digestion, with IC50 values ranging from 6.539 to 11.27 µM across various derivatives, indicating potential benefits in managing diabetes by slowing carbohydrate absorption. Cytotoxicity studies against HepG2 liver cancer cells revealed that some tetrahydropyrimidine derivatives possess significant cytotoxic effects, with IC50 values ranging from 5.351 to 18.69 µg/mL, suggesting their potential as anticancer agents. Compounds with halogen substitutions showed enhanced activity, attributed to their electronic properties affecting cell interaction.
Structure-Activity Relationship (SAR)
The biological activities of Ethyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be understood through its structure:
| Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Para-fluoro | Highest radical scavenging | 6.261 |
| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |
| Meta-fluoro | Highest cytotoxicity | Variable |
Research Findings
- Synthesis and Evaluation : Studies have synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays, indicating that introducing halogen groups significantly enhanced both antioxidant and enzyme inhibitory activities.
- Cytotoxicity Assessment : Research has highlighted the cytotoxic effects of these compounds against cancer cell lines, suggesting that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells.
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Usage Disclaimer
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 6 participates in nucleophilic substitution (SN2) reactions due to its electrophilic nature. Common nucleophiles include:
Key Findings :
-
Hydrolysis under basic conditions retains the tetrahydropyrimidine ring integrity while introducing hydroxyl functionality.
-
Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to non-substituted analogs.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis or transesterification:
Mechanistic Insight :
-
Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, confirmed by <sup>13</sup>C-NMR monitoring .
Cross-Coupling Reactions
The chloromethyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Conditions | Catalysts/Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Arylboronic acids | Biaryl-functionalized analogs | 65–75 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Amines | N-arylated derivatives | 60–70 |
Limitations :
-
Steric bulk at the 4-methylphenyl group reduces coupling efficiency compared to smaller substituents.
Oxidation and Reduction
The 2-oxo group remains stable under mild redox conditions, but stronger reagents modify the ring:
| Reaction Type | Conditions | Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaBH₄ reduction | EtOH, 25°C, 1 hr | NaBH₄ | 2-Hydroxy intermediate | 55–60 | |
| DDQ oxidation | Dioxane, 80°C, 3 hr | DDQ | Aromatic pyrimidine derivative | 40–50 |
Structural Impact :
-
Oxidation disrupts the tetrahydropyrimidine ring, forming a planar aromatic system.
Characterization Data
Key spectroscopic signatures for reaction products:
Mechanistic Considerations
-
Chloromethyl Reactivity : The C-Cl bond’s polarization enhances susceptibility to nucleophilic attack, enabling SN2 pathways.
-
Steric Effects : The 4-methylphenyl group imposes torsional strain, slowing reactions at position 6 .
-
Electronic Effects : Electron-withdrawing ester groups at position 5 stabilize transition states during hydrolysis .
Q & A
Basic: What are the established synthetic routes for Ethyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how is purity validated?
The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and N-(chloromethyl)urea (or thiourea derivatives). Reaction optimization typically involves acidic catalysts (e.g., HCl, Lewis acids) and refluxing in ethanol or methanol .
Purity validation employs:
- Chromatography : HPLC or TLC to confirm >95% purity.
- Spectroscopy : and to verify substituent positions (e.g., chloromethyl at C6, 4-methylphenyl at C4) .
- Mass spectrometry : High-resolution MS for molecular ion confirmation (e.g., [M+H]) .
Basic: How is the crystal structure of this compound determined, and what conformational insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
| Parameter | Example Values (from analogs) | Source |
|---|---|---|
| Space group | Triclinic, | |
| Unit cell dimensions | ||
| Dihedral angles | Tetrahydropyrimidine ring puckering (≤15°) | |
| The chloromethyl group at C6 adopts a pseudo-axial conformation , stabilizing the structure via weak C–H···O interactions with the carbonyl group . |
Advanced: What strategies optimize regioselectivity in Biginelli reactions for derivatives with chloromethyl substituents?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) at the urea/thiourea moiety direct cyclization to C6 .
- Catalyst choice : Lewis acids (e.g., ZnCl) enhance electrophilicity at the aldehyde carbonyl, favoring C4-aryl bond formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yields of chloromethyl derivatives by stabilizing intermediates .
Mechanistic studies using kinetics and DFT calculations are recommended to resolve competing pathways .
Advanced: How do structural modifications (e.g., substituents at C4/C6) affect biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
| Substituent (C4) | Biological Activity Trend | Source |
|---|---|---|
| 4-Methylphenyl | Moderate antibacterial activity (MIC: 32 µg/mL) | |
| 4-Bromophenyl | Enhanced activity (MIC: 16 µg/mL) due to increased lipophilicity | |
| 4-Cyanophenyl | Reduced activity (MIC: 64 µg/mL) due to steric hindrance | |
| The chloromethyl group at C6 improves membrane permeability but may increase cytotoxicity, requiring balance in drug design . |
Advanced: How can researchers resolve contradictions in reported reactivity or bioactivity data for analogs?
Contradictions arise from:
- Crystallographic disorder : Misassignment of substituent positions (e.g., chloromethyl vs. methyl groups) .
- Assay variability : Differences in bacterial strains or cell lines used for testing .
Mitigation strategies :
Replicate synthesis : Confirm regiochemistry via SCXRD .
Standardize bioassays : Use reference compounds (e.g., ciprofloxacin) and consistent protocols .
Computational modeling : Molecular docking to correlate substituent effects with target binding (e.g., dihydrofolate reductase) .
Advanced: What analytical challenges arise in characterizing chloromethyl-containing tetrahydropyrimidines?
Key challenges include:
- Thermal instability : Decomposition during GC-MS requires low-temperature ionization methods .
- Crystallization difficulty : Chloromethyl derivatives often form solvates (e.g., monohydrates), complicating SCXRD .
- NMR ambiguity : Overlapping signals for C6 chloromethyl and C5 ester groups; use or 2D NMR (HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
